5-Chloroisophthalaldehyde: A Versatile Scaffold for COFs and Pharmaceutical Synthesis
5-Chloroisophthalaldehyde: A Versatile Scaffold for COFs and Pharmaceutical Synthesis
Topic: 5-Chloroisophthalaldehyde Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[1][2]
Executive Summary
5-Chloroisophthalaldehyde (CAS: 105511-08-8) is a specialized bifunctional aromatic aldehyde characterized by two formyl groups at the meta positions (1,3-) and a chlorine substituent at the 5-position.[1][2][3][4][5][6] Unlike its parent compound, isophthalaldehyde, the inclusion of the 5-chloro group introduces a critical handle for orthogonal functionalization and electronic tuning.[1][6]
This guide details the physicochemical profile, synthetic pathways, and reactivity of 5-chloroisophthalaldehyde.[1][6] It specifically highlights its growing utility as a linker in Covalent Organic Frameworks (COFs) and as a precursor for bis-imine ligands in organometallic catalysis and pharmaceutical heterocycle synthesis.[1][2][6]
Chemical Identity & Physicochemical Profile[1][2][4][6][7]
| Property | Specification |
| IUPAC Name | 5-Chlorobenzene-1,3-dicarbaldehyde |
| CAS Number | 105511-08-8 |
| Molecular Formula | C₈H₅ClO₂ |
| Molecular Weight | 168.58 g/mol |
| Structure | Benzene ring substituted with -CHO at 1,3 and -Cl at 5 |
| Physical State | Light yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in water |
| Melting Point | Approx. 100–120 °C (Estimated based on analogs) |
| Reactivity Hazards | Air-sensitive (oxidation to acid); Irritant (Skin/Eye/Respiratory) |
Structural Significance
The meta-dialdehyde configuration directs condensation reactions (e.g., with diamines) into specific geometries, favoring hexagonal or pseudo-hexagonal networks in COFs.[1][6] The 5-chloro substituent is electronically withdrawing, increasing the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde, thereby accelerating Schiff base formation.[1][6] Furthermore, the aryl chloride provides a site for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to modify pore environments in COFs without deconstructing the framework.[1][2]
Synthetic Routes & Manufacturing[1]
While often custom-synthesized, 5-chloroisophthalaldehyde can be accessed via two primary industrial-grade routes.[1][2][6]
Route A: Reduction of 5-Chloroisophthaloyl Chloride (Laboratory Standard)
This method offers high specificity and avoids over-oxidation byproducts.[1][2][6]
-
Precursor: 5-Chloroisophthalic acid is converted to the acid chloride using thionyl chloride (
).[2][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reduction: The acid chloride undergoes Rosenmund reduction (
, Pd/BaSO₄) or reduction with Lithium tri-tert-butoxyaluminum hydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) at low temperature (-78°C).[2][6] -
Workup: Quenching with dilute acid and extraction yields the dialdehyde.[2][6]
Route B: Oxidation of 5-Chloro-m-xylene (Industrial Scalability)[1][2][6]
-
Radical Halogenation: 5-Chloro-m-xylene is brominated under radical conditions (NBS, AIBN) to form the bis(dibromomethyl) intermediate.[1][2][6]
-
Hydrolysis: The gem-dibromides are hydrolyzed (AgNO₃/H₂O or EtOH/H₂O) to generate the aldehyde groups.[2][6]
Figure 1: Two primary synthetic pathways for accessing 5-Chloroisophthalaldehyde.
Reactivity Profile & Mechanistic Insights[1][9]
The molecule possesses two distinct reactive centers: the Aldehyde Carbonyls and the Aryl Chloride .[2][6]
Schiff Base Condensation (The "Linker" Role)
The most prevalent application is the condensation with primary amines to form imines (Schiff bases).[6]
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.[6]
-
Kinetics: The electron-withdrawing chlorine atom at position 5 inductively stabilizes the tetrahedral intermediate, potentially lowering the activation energy for nucleophilic attack compared to the non-chlorinated analog.[1][2][6]
-
Application: Synthesis of "pincer" ligands for catalysis and reticular synthesis of COFs.[2][6]
Orthogonal Functionalization (The "Scaffold" Role)
The aryl chloride is generally inert to the mild conditions used for imine formation.[6] This allows the framework to be built first (using the aldehydes) and modified later (using the chloride).[6]
-
Suzuki Coupling: Reaction with aryl boronic acids to introduce phenyl, biphenyl, or functionalized aryl groups at the 5-position.[1][6]
-
Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.[2][6]
Experimental Protocol: Synthesis of a Bis-Imine Ligand
This protocol demonstrates the reactivity of 5-chloroisophthalaldehyde with an aromatic amine, a standard workflow for creating COF monomers or catalytic ligands.[1][2][6]
Objective: Synthesis of N,N'-(5-chloroisophthalylidene)bis(2,6-diisopropylaniline).
Reagents:
-
2,6-Diisopropylaniline (2.2 eq)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
).[2][6] -
Dissolution: Add 5-Chloroisophthalaldehyde (1.0 mmol, ~169 mg) to the flask. Dissolve in 15 mL of anhydrous Ethanol.
-
Addition: Add 2,6-Diisopropylaniline (2.2 mmol, ~390 mg) via syringe. The solution may darken slightly.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to 50°C for 12 hours. A precipitate (the Schiff base) typically forms as the reaction progresses.[6]
-
Workup:
-
Validation: Confirm structure via ¹H NMR (Look for imine proton singlet at ~8.5 ppm).
Applications in Drug Development & Materials
Covalent Organic Frameworks (COFs)
5-Chloroisophthalaldehyde is a "Type B" knot precursor.[1][2][6] When reacted with
-
Drug Delivery: The pores can be loaded with small-molecule drugs (e.g., Ibuprofen, Doxorubicin).[1][6] The 5-chloro group can be modified to tune the hydrophobicity of the pore wall, controlling the release rate.[1][2][6]
Pharmaceutical Intermediates[2][4][6]
-
Heterocycle Synthesis: The dialdehyde is a precursor for Hantzsch Dihydropyridine synthesis (calcium channel blockers) or Porphyrin synthesis (photosensitizers for Photodynamic Therapy).[2][6]
-
Radiocontrast Agents: While iodinated derivatives are standard, the chloro-analog serves as a research tool to study structure-activity relationships (SAR) regarding lipophilicity and protein binding without the steric bulk of iodine.[1][2][6]
Figure 2: Strategic applications of 5-Chloroisophthalaldehyde in materials science and drug discovery.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1][2][6] Wash thoroughly after handling.[1][2][6] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles.[1][2][6] Rinse cautiously with water if exposed.[1][2][6] |
| STOT-SE | H335: May cause respiratory irritation | Use only in a fume hood.[1][2][6] Avoid dust formation.[1][2][6] |
| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert gas ( |
References
-
Zhang, W., et al. (2014).[2][6] "Synthesis, Characterization, and Ethylene Oligomerization of 2,6-Bis(imino)pyridyl Iron(II) and Cobalt(II) Complexes." ResearchGate.[2][6] (Validating the use of 5-chloroisophthalaldehyde in ligand synthesis).
-
PubChem. (2025).[2][6] Compound Summary: 5-Chloroisophthalaldehyde (Analogous Data). National Library of Medicine.[2][6] Retrieved from [Link]
Sources
- 1. 2,6-DIFORMYL-4-CHLOROPHENOL | 32596-43-3 [chemicalbook.com]
- 2. 5-Chloro-2-hydroxyisophthalaldehyde | C8H5ClO3 | CID 122912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-CHLOROISOPHTHALALDEHYDE CAS#: 105511-08-8 [m.chemicalbook.com]
- 4. 6361-23-5|2,5-Dichlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 6045-90-5|4-Chloro-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
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